molecular formula C10H15NOS B8545877 (2-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methanamine

(2-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methanamine

Cat. No. B8545877
M. Wt: 197.30 g/mol
InChI Key: PHVGLOWYWQNSRM-UHFFFAOYSA-N
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Patent
US08710245B2

Procedure details

To a solution of 2-(5-ethylthiophen-2-yl)ethanol (1 g, 6.4 mmol, 1.1 eq) and aminoacetaldehyde dimethylacetal (612 mg, 5.83 mmol, 1 eq) was added CF3SO3H (2.7 g, 17.5 mmol, 3 eq) dropwise at 0° C. After stirring at room temperature overnight, the reaction mixture was diluted with water, adjusted pH to ˜8 with Na2CO3, and extracted with EtOAc. The organic layer was dried over Na2SO4, and concentrated. The crude product was purified by column chromatography.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
612 mg
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[S:7][C:6]([CH2:8][CH2:9][OH:10])=[CH:5][CH:4]=1)[CH3:2].CO[CH:13](OC)[CH2:14][NH2:15].C(S(O)(=O)=O)(F)(F)F.C([O-])([O-])=O.[Na+].[Na+]>O>[CH2:1]([C:3]1[S:7][C:6]2[CH2:8][CH2:9][O:10][CH:13]([CH2:14][NH2:15])[C:5]=2[CH:4]=1)[CH3:2] |f:3.4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)C1=CC=C(S1)CCO
Name
Quantity
612 mg
Type
reactant
Smiles
COC(CN)OC
Name
Quantity
2.7 g
Type
reactant
Smiles
C(F)(F)(F)S(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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